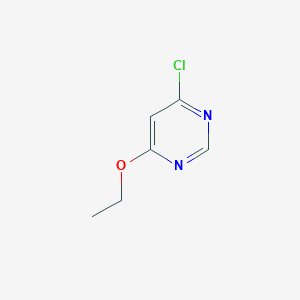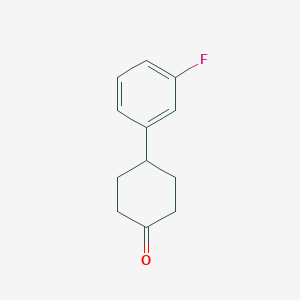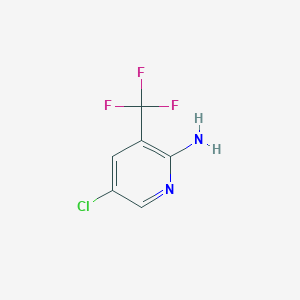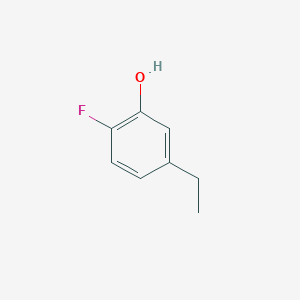
5-乙基-2-氟苯酚
概述
描述
5-Ethyl-2-fluorophenol is a useful chemical compound with a variety of research applications . It belongs to the main category of Alcohols / Alkoxides / Phenols / Hydroxy compounds Halides / Halide containing compounds . The molecular formula of 5-Ethyl-2-fluorophenol is C8H9FO and its molecular weight is 140.155 .
Synthesis Analysis
The synthesis of fluorinated compounds like 5-Ethyl-2-fluorophenol has attracted more and more attention from biologists and chemists . Enzymatic synthesis of fluorinated compounds is a promising method . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .Molecular Structure Analysis
The molecular structure of 5-Ethyl-2-fluorophenol consists of a benzene ring substituted with a fluorine atom and an ethyl group . The presence of the fluorine atom introduces unique properties to the compound due to the high electronegativity of fluorine.科学研究应用
环境科学:吸附过程
5-乙基-2-氟苯酚由于其酚类结构,可能在吸附过程中发挥作用。 吸附对于从环境中去除污染物至关重要,酚类化合物以其与改性二氧化硅和多孔碳等吸附剂的相互作用而闻名 。该化合物的独特结构会影响其物理性质,如溶解度和沸点,进而影响其吸附能力和环境应用。
医药:药物代谢和药代动力学
在医学领域,氟有机化合物,包括氟苯酚的代谢非常重要。 这些化合物可以改变药物的理化性质,影响其生物活性、稳定性和亲脂性 。了解此类化合物的代谢可以导致开发具有更高疗效和更少副作用的新药物。
农业:农药降解
氟苯酚,包括5-乙基-2-氟苯酚等衍生物,在农业中用作杀虫剂和除草剂。 土壤中的微生物会遇到这些化合物,导致潜在的生物转化 。 研究植物细胞培养物(如烟草)对这些化合物的代谢,可以深入了解其在环境中的归宿和对农业实践的影响 。
材料科学:先进材料的合成
在材料科学中,5-乙基-2-氟苯酚可用作合成复杂材料的构建块。 其分子结构允许创建各种衍生物,这些衍生物可用于开发具有特定性能的新材料,用于工业应用 。
分析化学:光谱分析
该化合物在分析化学中的潜力在于其在光谱分析中的应用。 其独特的化学结构可能有利于污染物的定性和定量检测,有助于推进环境可持续性的分析方法 。
生物化学:酶底物特异性
在生物化学中,可以研究5-乙基-2-氟苯酚作为酪氨酸酚裂解酶等酶的底物。 该酶用于L-酪氨酸及其衍生物的生物合成,这些衍生物是制药工业中宝贵的中间体 。研究此类酶的底物特异性可以导致重要生化物质的生产。
药理学:放射性药物开发
氟苯酚用于合成用于成像和诊断目的的放射性药物。 将氟掺入有机化合物可以增强其在医学成像应用中的特性 。5-乙基-2-氟苯酚可以作为开发此类放射性药物的前体。
工业过程:废水处理
5-乙基-2-氟苯酚在工业过程中的作用可能是废水处理。 其酚类结构可能在电芬顿氧化等过程中有用,该过程用于降解工业废水中的染料和其他污染物 。
安全和危害
作用机制
Target of Action
It is known that phenolic compounds, such as 5-ethyl-2-fluorophenol, can interact with various enzymes and biological systems .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Ethyl-2-fluorophenol. For instance, the compound’s action may be affected by the presence of other chemicals in the environment .
生化分析
Biochemical Properties
5-Ethyl-2-fluorophenol, like other fluorinated phenols, can participate in various biochemical reactions. The presence of the fluorine atom, a strong electron-withdrawing group, can significantly influence these reactions For instance, it can affect the acidity of the phenol group and the reactivity of the compound
Cellular Effects
This suggests that 5-Ethyl-2-fluorophenol might interact with certain cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
For instance, they can participate in free radical reactions and nucleophilic substitutions . These reactions could potentially lead to changes in gene expression, enzyme activation or inhibition, and binding interactions with biomolecules.
Metabolic Pathways
This suggests that 5-Ethyl-2-fluorophenol might be involved in similar metabolic pathways, potentially interacting with certain enzymes or cofactors .
属性
IUPAC Name |
5-ethyl-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-2-6-3-4-7(9)8(10)5-6/h3-5,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGSGAMJZBVTNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595776 | |
| Record name | 5-Ethyl-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891843-05-3 | |
| Record name | 5-Ethyl-2-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
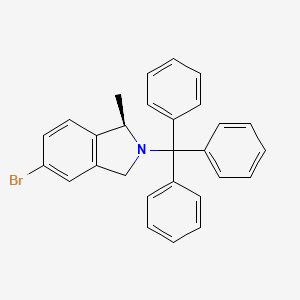
![6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1592177.png)

![(8-Methylimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1592182.png)
![Methyl benzo[d]oxazole-7-carboxylate](/img/structure/B1592183.png)
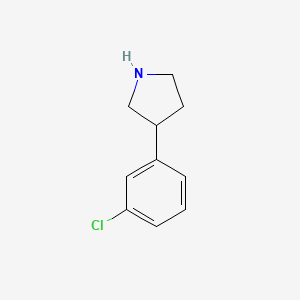
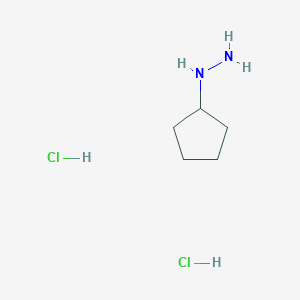
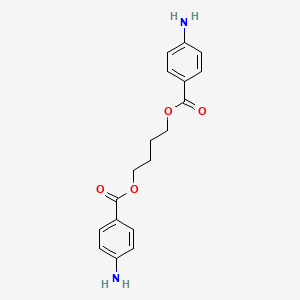
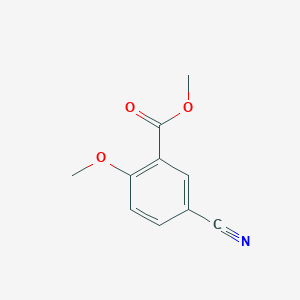
![Ethyl 3-bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B1592193.png)

